

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B020209

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid**

Introduction

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with a methoxyphenyl group and a carboxylic acid. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.^{[1][2]} This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.^[1] Its structural features, including the aromatic rings and the acidic proton of the carboxylic group, govern its chemical reactivity, physical properties, and biological interactions. This document provides a detailed overview of its physicochemical characteristics, experimental protocols for their determination, and insights into its potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in formulation development, and designing synthetic routes.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	[3]
Molecular Weight	218.21 g/mol	[3]
IUPAC Name	5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid	[3]
SMILES	COc1=CC=C(C=C1)C2=C(C=NN2)C(=O)O	[3]
InChI Key	YNHHGNUVCCLFDC-UHFFFAOYSA-N	[3]
Predicted XLogP	1.4 - 1.7	[3][4]
Melting Point	Data not available in cited sources.	
Boiling Point	Data not available; likely decomposes upon heating.	
Solubility	Described as having a "favorable solubility profile". [1] [1] Quantitative data not available.	
pKa	Data not available in cited sources.	

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of chemical compounds. Below are methodologies relevant to **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid**.

Synthesis via Vilsmeier-Haack Reaction and Oxidation

A common route for synthesizing pyrazole-4-carboxylic acids involves the formylation of a suitable precursor via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde.
[5][6]

Step A: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl_3) is added dropwise to an ice-cooled, stirred solution of N,N-dimethylformamide (DMF). The mixture is stirred until the viscous Vilsmeier reagent is formed.[6][7]
- Formylation: A solution of the precursor, 4-methoxyacetophenone hydrazone, in dry DMF is added dropwise to the pre-formed Vilsmeier reagent.
- Cyclization & Reaction: The reaction mixture is heated (e.g., at 70°C) for several hours to facilitate the cyclization and formylation.[6]
- Work-up: The mixture is cooled and poured onto crushed ice, then neutralized with a base such as sodium carbonate (Na_2CO_3) to precipitate the crude product.[7]
- Purification: The crude 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Step B: Oxidation to Carboxylic Acid

- Oxidation: The purified pyrazole-4-carbaldehyde is dissolved in a suitable solvent (e.g., acetone or acetic acid).
- An oxidizing agent, such as potassium permanganate (KMnO_4) or Jones reagent (CrO_3 in sulfuric acid), is added portion-wise while maintaining the temperature (e.g., 0-10°C).
- Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching & Isolation: The excess oxidant is quenched (e.g., with sodium bisulfite or isopropanol). The mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.
- Purification: The final product, **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid**, is collected by filtration, washed thoroughly with water, and purified by recrystallization.

Melting Point Determination

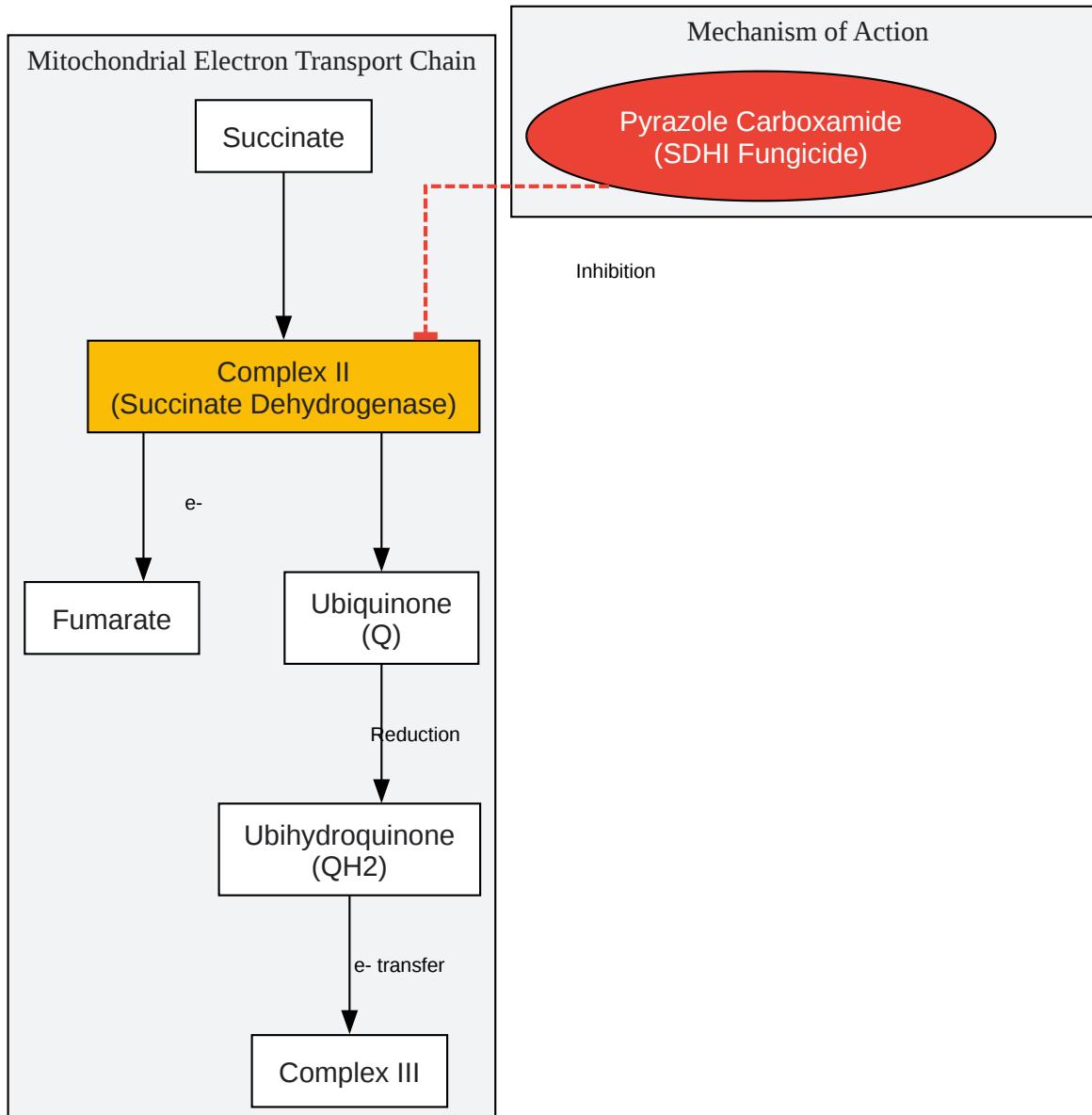
The melting point is a critical indicator of purity.

- Sample Preparation: A small amount of the dried, crystalline compound is packed into a capillary tube.
- Measurement: The capillary tube is placed in a calibrated melting point apparatus.
- Observation: The temperature is raised slowly (1-2°C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Solubility Determination (Equilibrium Solubility Method)

- Sample Preparation: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a standard curve.

pKa Determination (Potentiometric Titration)


The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic group.

- Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has

been neutralized.

Potential Biological Activity and Mechanism of Action

While specific biological data for **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** is limited in the provided search results, the pyrazole carboxamide scaffold is of significant interest. Amides derived from pyrazole carboxylic acids are known to act as potent fungicides by inhibiting succinate dehydrogenase (SDH), which is Complex II of the mitochondrial electron transport chain.^[8] This inhibition disrupts cellular respiration in fungi, leading to cell death. The general mechanism is a valuable indicator of the potential applications of derivatives of this core compound.

[Click to download full resolution via product page](#)

Caption: Inhibition of mitochondrial Complex II by pyrazole carboxamide derivatives.

Conclusion

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a well-defined chemical entity with properties that make it a versatile building block for research and development. While comprehensive experimental data on some of its physical properties are not readily available, established analytical protocols can be employed for their determination. The known biological activities of structurally related pyrazole carboxamides, particularly as SDHI inhibitors, highlight the potential of this compound as a precursor for creating new molecules with significant value in the pharmaceutical and agrochemical industries. Further investigation into its derivatives is warranted to explore these applications fully.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | C11H10N2O3 | CID 3782278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. asianpubs.org [asianpubs.org]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020209#3-4-methoxyphenyl-1h-pyrazole-4-carboxylic-acid-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com